Chemical structure and properties of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile
Chemical structure and properties of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile
Executive Summary
This technical guide profiles 3-(Cyclohexylmethylamino)-2-methylpropanenitrile , a specialized beta-amino nitrile intermediate. Characterized by a lipophilic cyclohexyl "head," a secondary amine linker, and a reactive nitrile "tail," this molecule serves as a critical building block in medicinal chemistry—specifically in the synthesis of neuroactive agents (e.g., 5-HT receptor antagonists) and polyfunctional curing agents .
Its structural significance lies in the 2-methylpropanenitrile motif, which introduces steric hindrance adjacent to the nitrile, influencing both metabolic stability in drug candidates and reaction kinetics during downstream derivatization.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
Nomenclature and Identification[2][4][5][7][8]
-
IUPAC Name: 3-[(Cyclohexylmethyl)amino]-2-methylpropanenitrile
-
Common Descriptors: Aza-Michael adduct of methacrylonitrile; N-(Cyclohexylmethyl)-3-amino-isobutyronitrile.
-
Molecular Formula:
-
Molecular Weight: 180.29 g/mol
Physicochemical Properties (Predicted & Experimental Consensus)
Due to its status as a transient intermediate, specific experimental bulk data is often proprietary. The following values are derived from consensus group-contribution algorithms and homologous series analysis.
| Property | Value / Range | Confidence |
| Physical State | Colorless to pale yellow oil | High |
| Boiling Point | 265°C – 275°C (at 760 mmHg) | Med (Predicted) |
| Boiling Point (Vacuum) | 115°C – 120°C (at 0.5 mmHg) | High (Experimental Analogue) |
| Density | 0.92 – 0.94 g/cm³ | High |
| LogP (Octanol/Water) | 2.1 – 2.4 | High (Lipophilic) |
| pKa (Conjugate Acid) | 9.2 – 9.5 (Secondary Amine) | High |
Structural Topology
The molecule features three distinct functional zones:
-
Lipophilic Domain: The cyclohexane ring provides high lipophilicity, facilitating blood-brain barrier (BBB) penetration in pharmaceutical derivatives.
-
Nucleophilic Linker: The secondary amine (
) remains reactive for further alkylation or acylation. -
Electrophilic Terminus: The nitrile group (
) serves as a precursor for primary amines (via reduction) or carboxylic acids (via hydrolysis).
Synthetic Pathways
The most efficient route to 3-(Cyclohexylmethylamino)-2-methylpropanenitrile is the Aza-Michael Addition . This reaction leverages the nucleophilicity of cyclohexanemethanamine and the electrophilicity of methacrylonitrile.
Reaction Mechanism
The amine nitrogen attacks the
Visualization of Synthesis Workflow
Figure 1: Synthetic workflow for the production of the target nitrile via conjugate addition.
Detailed Experimental Protocol
Objective: Synthesis of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile (100 mmol scale).
Reagents:
-
Cyclohexanemethanamine (11.3 g, 100 mmol)
-
Methacrylonitrile (8.05 g, 120 mmol) [Excess used to drive equilibrium]
-
Glacial Acetic Acid (0.5 mL) [Catalyst]
Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Charge the flask with Cyclohexanemethanamine. Add Methacrylonitrile dropwise over 10 minutes while stirring.
-
Catalysis: Add Glacial Acetic Acid. The reaction is slightly exothermic; monitor temperature.
-
Reaction: Heat the mixture to 70°C for 12–16 hours. Monitor progress via TLC (eluent: Ethyl Acetate/Hexane) or GC-MS. The disappearance of the amine peak indicates completion.
-
Workup: Cool to room temperature. Transfer the mixture to a rotary evaporator.
-
Purification: Remove unreacted methacrylonitrile under reduced pressure (40°C, 20 mbar).
-
Final Isolation: Distill the residue under high vacuum (0.5 mmHg) to obtain the product as a clear oil.
Self-Validating Check:
-
IR Spectroscopy: Look for the disappearance of the N-H stretch of the primary amine (doublet ~3300-3400 cm⁻¹) and appearance of the Nitrile stretch (
) at 2240 cm⁻¹ .
Reactivity & Functional Group Transformations
This molecule is rarely the end product. Its value lies in its ability to transform into complex pharmaceutical scaffolds.
Reduction to Diamines
Catalytic hydrogenation (Raney Ni or Pd/C) converts the nitrile group into a primary amine.
-
Product:
-(Cyclohexylmethyl)-2-methylpropane-1,3-diamine. -
Utility: This diamine is a "privileged structure" for synthesizing GPCR ligands (e.g., 5-HT1A antagonists like Lecozotan analogs) where the diamine acts as a flexible linker between an aromatic core and the lipophilic tail [1].
Hydrolysis to Beta-Amino Acids
Acidic hydrolysis converts the nitrile to a carboxylic acid.
-
Product: 3-(Cyclohexylmethylamino)-2-methylpropanoic acid.
-
Utility: Peptidomimetics and GABA analogues.
Pathway Visualization
Figure 2: Divergent synthetic utility of the nitrile intermediate.
Analytical Characterization
To ensure scientific integrity, the following spectral signatures must be verified:
| Technique | Expected Signature | Diagnostic Value |
| FT-IR | 2240 cm⁻¹ (Sharp, Weak) | Confirms Nitrile ( |
| FT-IR | 3300 cm⁻¹ (Broad, Single) | Confirms Secondary Amine ( |
| 1H-NMR | Confirms Methyl group at C2 ( | |
| 1H-NMR | Confirms | |
| MS (ESI) | [M+H]+ = 181.17 | Molecular ion peak confirmation. |
Safety & Handling (HSE)
Hazard Identification
-
Acute Toxicity: Nitriles are generally toxic by ingestion and inhalation due to potential metabolic release of cyanide, although
-amino nitriles are often less acutely toxic than -nitriles. -
Skin Irritation: The secondary amine functionality renders the compound basic and corrosive/irritating to skin and mucous membranes.
Handling Protocol
-
Engineering Controls: All synthesis and transfer operations must be conducted in a fume hood to prevent inhalation of vapors.
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.
-
Spill Management: Treat spills with dilute mineral acid (to protonate the amine and reduce volatility) before absorbing with inert material.
References
-
Childers, W. E., et al. (2005).[1] "Synthesis and biological evaluation of benzodioxanylpiperazine derivatives as potent serotonin 5-HT1A antagonists: the discovery of Lecozotan." Journal of Medicinal Chemistry, 48(10), 3467-3470.[1]
-
PubChem Database. (2023). "Propanenitrile, 3-(methylamino)- (Analogous Reactivity)." National Center for Biotechnology Information.
-
Methacrylonitrile Safety Data. (2023). "Methacrylonitrile - Compound Summary." PubChem.[2][3][4][5][6]
-
U.S. Patent 20040147528. "Piperazine derivatives and their use as 5-HT1A receptor antagonists." (Demonstrates utility of diamine linkers derived from nitrile precursors).
Sources
- 1. Synthesis and biological evaluation of benzodioxanylpiperazine derivatives as potent serotonin 5-HT(1A) antagonists: the discovery of Lecozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Cyclohexyl-2-methylpropanal | C10H18O | CID 228994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Cyclohexyl-2-methylpropionitrile | C10H17N | CID 4100757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-3-(methylamino)propanenitrile | C5H10N2 | CID 237546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propanenitrile, 3-(methylamino)- | C4H8N2 | CID 69656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methacrylonitrile - Wikipedia [en.wikipedia.org]
